N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14929110
InChI: InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18)
SMILES:
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide

CAS No.:

Cat. No.: VC14929110

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1H-1,2,3-benzotriazole-5-carboxamide -

Specification

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
IUPAC Name N-benzyl-2H-benzotriazole-5-carboxamide
Standard InChI InChI=1S/C14H12N4O/c19-14(15-9-10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-18-16-12/h1-8H,9H2,(H,15,19)(H,16,17,18)
Standard InChI Key LMEZUNCOXQJPMX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC3=NNN=C3C=C2

Introduction

Chemical Identity and Structural Features

N-Benzyl-1H-1,2,3-benzotriazole-5-carboxamide (IUPAC name: N-(1-benzylpiperidin-4-yl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide) belongs to the benzotriazole family, which is renowned for its stability and versatility in synthetic chemistry. The molecular formula is C27H29N5O, with a molar mass of 439.56 g/mol . Its structure comprises a benzotriazole ring fused to a carboxamide group, further substituted with a benzylpiperidinyl moiety (Fig. 1).

Table 1: Key Identifiers of N-Benzyl-1H-1,2,3-Benzotriazole-5-Carboxamide

PropertyValueSource
Molecular FormulaC27H29N5O
SMILESCc1c(Cn2nnc3c2ccc(C(NC2CCN(Cc4ccccc4)CC2)=O)c3)cccc1
Melting Point112–116°C (lit.)
Boiling Point451.9°C at 760 mmHg
Density1.3 g/cm³

The benzotriazole core contributes to electron-deficient aromaticity, enabling participation in nucleophilic substitution and metal coordination . The carboxamide group enhances solubility in polar solvents, while the benzylpiperidine substituent introduces steric bulk, potentially influencing receptor binding in biological systems .

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via a multi-step sequence involving:

  • Formylation: Vilsmeier-Haack formylation of indole derivatives to introduce aldehyde groups .

  • Chlorination: Treatment with thionyl chloride (SOCl₂) to convert carboxylic acids to acyl chlorides .

  • Amidation: Reaction of benzotriazole-5-carbonyl chloride with benzylamine derivatives under inert conditions .

A representative synthesis yields 43.8% after purification by column chromatography . Key challenges include controlling regioselectivity during benzotriazole functionalization and minimizing side reactions from the piperidine moiety .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, benzotriazole-5-carbonyl chloride synthesis completes in 6 minutes under microwave conditions versus 5 hours conventionally . This method improves yield (83% vs. 65%) and reduces thermal degradation .

Table 2: Comparison of Conventional and Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time5 hours6 minutes
Yield65%83%
Purity (HPLC)92%98%

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays:

  • C=O Stretch: 1660 cm⁻¹ (amide I band) .

  • N-H Bend: 1540 cm⁻¹ (amide II band) .

  • Aromatic C-H: 2900–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.3–7.8 ppm (aromatic protons) .

    • δ 4.7 ppm (N-CH₂ benzyl group) .

    • δ 8.3 ppm (amide NH) .

  • ¹³C NMR (600 MHz, CDCl₃):

    • 162 ppm (carbonyl carbon) .

    • 128–133 ppm (aromatic carbons) .

Biological Activity and Applications

Antimicrobial Studies

Comparative Analysis with Related Compounds

Table 3: Physicochemical Comparison with Analogues

CompoundMolecular FormulaMelting Point (°C)Bioactivity
N-Benzyl-1H-benzotriazole-5-carboxamideC27H29N5O112–116Inactive
N-Benzyl-1H-benzotriazole-1-carbothioamideC14H12N4S112–116Moderate
1H-1,2,3-BenzotriazoleC6H5N395–100Corrosion inhibitor

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